An In-depth Technical Guide to the Basic Properties of 1-(4-Cyanophenyl)-3-phenylurea
An In-depth Technical Guide to the Basic Properties of 1-(4-Cyanophenyl)-3-phenylurea
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Cyanophenyl)-3-phenylurea (CAS No. 107676-58-4), a diarylurea compound of significant interest to the chemical and pharmaceutical research communities. Diarylureas represent a privileged scaffold in modern drug discovery, with several approved therapeutics, such as Sorafenib, belonging to this class.[1] This document details the synthesis, physicochemical characteristics, analytical validation, and the established biological context of 1-(4-Cyanophenyl)-3-phenylurea, designed to serve as a foundational resource for researchers in medicinal chemistry, drug development, and materials science.
Introduction and Strategic Context
1-(4-Cyanophenyl)-3-phenylurea, with the molecular formula C₁₄H₁₁N₃O, belongs to the diarylurea class of organic compounds. This structural motif is renowned for its role in the development of type II kinase inhibitors.[2] The urea linkage (–NH–CO–NH–) is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region and the DFG (Asp-Phe-Gly) motif of protein kinases, often stabilizing the inactive "DFG-out" conformation.[2][3]
The presence of a terminal phenyl ring and a cyanophenyl group provides a valuable scaffold for further functionalization, allowing for the modulation of solubility, metabolic stability, and target-specific interactions. The cyano group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be used as a synthetic handle for further chemical modification. Understanding the baseline properties of this core structure is paramount for its strategic deployment in research and development programs.
Physicochemical Properties
A summary of the key physicochemical properties for 1-(4-Cyanophenyl)-3-phenylurea is presented below. These data are essential for experimental design, including solvent selection for synthesis, purification, and biological assays.
| Property | Value | Source |
| CAS Number | 107676-58-4 | |
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 237.26 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined in cited literature. | - |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water and nonpolar solvents. | General knowledge of diarylureas |
Synthesis and Purification
The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is reliably achieved through the nucleophilic addition of an amine to an isocyanate. This is a standard and high-yielding reaction in organic chemistry.
Synthetic Scheme
The reaction involves the direct coupling of 4-aminobenzonitrile with phenyl isocyanate.
Caption: Reaction scheme for the synthesis of 1-(4-Cyanophenyl)-3-phenylurea.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for diarylurea synthesis.[1]
Materials:
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4-Aminobenzonitrile (1.0 eq)
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Phenyl Isocyanate (1.05 eq)
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Anhydrous Toluene (or THF, Dichloromethane)
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Magnetic stirrer and heating mantle
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Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzonitrile (1.0 eq) and anhydrous toluene to create a 0.5 M solution.
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Reactant Addition: Begin stirring the solution. Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
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Causality Note: The slight excess of isocyanate ensures the complete consumption of the starting amine. The reaction is often exothermic; slow addition prevents a rapid temperature increase. Anhydrous conditions are critical as isocyanates readily react with water to form symmetric ureas as byproducts.
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Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (or stir at room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
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Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials.
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Trustworthiness Note: The purity of the product can be initially assessed by its melting point (if known) and TLC. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) is recommended. The final structure and purity must be confirmed by the analytical methods described in Section 5.
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Biological Activity and Mechanism of Action
While specific biological data for 1-(4-Cyanophenyl)-3-phenylurea is not extensively published, its structural class—diarylurea—is a cornerstone of modern oncology therapeutics, primarily acting as Type II kinase inhibitors .
General Mechanism of Action
Diarylureas are known to target a variety of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial regulators of tumor angiogenesis and cell proliferation.[1] The mechanism involves:
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Binding to the Inactive State: Unlike Type I inhibitors that bind to the active kinase conformation, diarylureas bind to the "DFG-out" inactive state.
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Key H-Bonding Interactions: The urea moiety forms critical hydrogen bonds. One N-H group typically interacts with the side chain of a conserved glutamate residue in the αC-helix, while the other N-H and the carbonyl oxygen interact with the backbone amide groups of the DFG motif in the activation loop.[3]
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Hydrophobic Pocket Occupancy: The terminal phenyl and cyanophenyl rings occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the molecule.
Caption: General mechanism of Type II kinase inhibition by diarylurea compounds.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Cyanophenyl)-3-phenylurea. The following workflow provides a self-validating system for quality control.
Caption: Standard workflow for the analytical validation of the synthesized compound.
Expected Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~9.0-8.5 ppm (s, 2H): Two singlets for the N-H protons.~7.6-7.0 ppm (m, 9H): Complex multiplets for the nine aromatic protons on the two phenyl rings. Protons on the cyanophenyl ring will appear as two doublets (AA'BB' system). Protons on the unsubstituted phenyl ring will show ortho, meta, and para signals. | The urea N-H protons are deshielded. Aromatic protons resonate in the characteristic 7-8 ppm region. The electron-withdrawing cyano group will deshield the protons on its ring. |
| ¹³C NMR | ~155-152 ppm: Carbonyl carbon (C=O) of the urea.~145-115 ppm: Aromatic carbons.~120-118 ppm: Nitrile carbon (-C≡N).~105 ppm: Carbon bearing the cyano group (ipso-carbon). | The chemical shifts are characteristic for these functional groups. The urea carbonyl is a key identifier. The nitrile carbon signal is also highly diagnostic. |
| FT-IR (cm⁻¹) | ~3300: N-H stretching (urea).~2230-2220: C≡N stretching (nitrile).[1]~1700-1650: C=O stretching (urea carbonyl).~1600, ~1500: Aromatic C=C stretching. | These vibrational frequencies correspond to the key functional groups in the molecule, providing definitive structural evidence. The sharp nitrile peak is particularly characteristic. |
| Mass Spec. | [M+H]⁺ = 238.09: Calculated for C₁₄H₁₂N₃O⁺. | Confirms the molecular weight and elemental composition of the synthesized compound. |
Conclusion and Future Directions
1-(4-Cyanophenyl)-3-phenylurea is a synthetically accessible diarylurea with significant potential as a building block in drug discovery and materials science. Its basic properties are well-defined by its chemical structure, and its synthesis is straightforward. The primary value of this compound lies in its membership in the class of Type II kinase inhibitors, providing a validated scaffold for the development of targeted therapeutics.
Future research should focus on obtaining detailed experimental characterization data, including a definitive melting point and high-resolution NMR spectra. Furthermore, screening this compound against a broad panel of kinases would provide valuable data on its specific biological targets and potency, paving the way for its use as a lead compound in targeted drug development programs.
References
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Elsebaie, H. A., Nafie, M. S., Tawfik, H. O., Belal, A., Ghoneim, M. M., Obaidullah, A. J., Shaaban, S., Ayed, A. A., El-Naggar, M., Mehany, A. B. M., & Shaldam, M. A. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(39), 27383–27411. [Link]
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Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2812210, 1-(4-cyanophenyl)-3-phenyl-urea. Retrieved from [Link]
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